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molecular formula C10H12O2 B130761 2-(4-Methylphenyl)propanoic acid CAS No. 938-94-3

2-(4-Methylphenyl)propanoic acid

Cat. No. B130761
M. Wt: 164.2 g/mol
InChI Key: KDYOFXPLHVSIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04465855

Procedure details

3 g. of 2-hydroxy-4-methyl-hydratropic acid phenylurethane are dissolved in acetic acid. To the solution 0.4 g. of a 5% palladium-on-charcoal catalystand the mixture is hydrogenated at 25° C. until the calculated amount of hydrogen is used up. The catalyst is filtered off and the filtrate is evaporated. The residue is admixed with a 10% aqueous hydrochloric acid solution and the separated oil is extracted with chloroform. The chloroform solution is dried over sodium sulphate and evaporated. 1.1 g. (67%) of 4-methyl-hydratropic acid are obtained.
Name
2-hydroxy-4-methyl-hydratropic acid phenylurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(NC(OCC)=O)C=CC=CC=1.O[C:14]1[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][C:15]=1[CH:16]([CH3:20])[C:17]([OH:19])=[O:18].[H][H]>C(O)(=O)C.[Pd]>[CH3:25][C:23]1[CH:22]=[CH:21][C:15]([CH:16]([CH3:20])[C:17]([OH:19])=[O:18])=[CH:14][CH:24]=1 |f:0.1|

Inputs

Step One
Name
2-hydroxy-4-methyl-hydratropic acid phenylurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)OCC.OC1=C(C(C(=O)O)C)C=CC(=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
solution
Quantity
0.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
EXTRACTION
Type
EXTRACTION
Details
the separated oil is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(C(=O)O)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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